1-(Piperidin-3-yl)propane-1,3-diol
Overview
Description
1-(Piperidin-3-yl)propane-1,3-diol is an organic compound that features a piperidine ring attached to a propane-1,3-diol backbone. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many biologically active compounds. The presence of both the piperidine ring and the diol functionality makes this compound versatile for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-3-yl)propane-1,3-diol typically involves the reaction of piperidine with a suitable diol precursor. One common method is the hydrogenation of allylic alcohols in the presence of a rhodium catalyst, which facilitates the formation of the piperidine ring . Another approach involves the use of organocatalysts and cocatalysts to achieve enantiomerically enriched products .
Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield . These methods allow for the large-scale synthesis of this compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-3-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol functionality can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products: The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives .
Scientific Research Applications
1-(Piperidin-3-yl)propane-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Piperidine: A simpler analog with a similar piperidine ring structure but lacking the diol functionality.
3-Piperidino-1,2-propanediol: Another piperidine derivative with a different diol arrangement.
N-(Piperidin-4-yl)benzamide: A compound with a piperidine ring attached to a benzamide moiety, showing different biological activities.
Uniqueness: 1-(Piperidin-3-yl)propane-1,3-diol is unique due to its combination of the piperidine ring and the diol functionality, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-piperidin-3-ylpropane-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c10-5-3-8(11)7-2-1-4-9-6-7/h7-11H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJICLWUOOICEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292687 | |
Record name | 1,3-Propanediol, 1-(3-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420981-44-7 | |
Record name | 1,3-Propanediol, 1-(3-piperidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420981-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanediol, 1-(3-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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